molecular formula C15H22N2O2 B13463997 tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate

tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B13463997
M. Wt: 262.35 g/mol
InChI Key: QZZSNSHVOTWYHK-UHFFFAOYSA-N
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Description

tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is a substituted isoindoline derivative featuring a 1-aminoethyl group at the 5-position of the isoindole ring and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. The Boc group enhances stability during synthetic procedures, while the primary amine on the ethyl side chain allows for further functionalization, such as amide bond formation or conjugation with biomolecules.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 5-(1-aminoethyl)-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-10(16)11-5-6-12-8-17(9-13(12)7-11)14(18)19-15(2,3)4/h5-7,10H,8-9,16H2,1-4H3

InChI Key

QZZSNSHVOTWYHK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1)N

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis Approach

  • Starting Materials: Aromatic ketones or aldehydes bearing appropriate substitution patterns, hydrazine derivatives.
  • Key Steps:

    • Formation of hydrazones from ketones/aldehydes and hydrazine.
    • Acid-catalyzed cyclization (Fischer indole synthesis) to form the isoindoline ring.
    • Subsequent functional group transformations to introduce the 1-aminoethyl substituent at the 5-position.
    • Protection of the carboxyl group as tert-butyl ester via esterification using tert-butanol and acid catalysts.
  • Advantages: Well-established method for constructing nitrogen-containing heterocycles.

  • Limitations: Requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Cyclization of Phthalimide Derivatives (Patent US9133161B2)

  • Starting Materials: Phthalimide or substituted phthalimide derivatives.
  • Key Steps:

    • Nucleophilic substitution or addition reactions to introduce the aminoethyl group at the 5-position.
    • Reduction or hydrogenation steps to achieve the 2,3-dihydro isoindole structure.
    • Protection of carboxyl groups as tert-butyl esters using standard esterification protocols.
  • Reaction Conditions: Typically involves catalytic hydrogenation, use of coupling reagents, and acid or base catalysis for esterification.

  • Advantages: Provides a route to selectively functionalized isoindoline derivatives with good yields.
  • Limitations: Requires multiple purification steps and careful handling of intermediates.

Alternative Synthetic Strategies

Methodology Key Reagents/Conditions Advantages Limitations
Fischer Indole Synthesis Hydrazine, aromatic ketones, acid catalyst Established, regioselective Sensitive to reaction conditions
Phthalimide Derivative Route Phthalimide, catalytic hydrogenation, coupling reagents Selective functionalization Multi-step, purification needed
Reductive Amination Aldehyde intermediate, amine, reducing agent Direct aminoethyl introduction Requires pure intermediates
Esterification with tert-butyl chloroformate Carboxylic acid intermediate, base catalyst Efficient tert-butyl ester formation Sensitive to moisture
  • The compound’s synthesis has been documented with molecular characterization data such as NMR, MS, and IR confirming the structure.
  • Yields reported in literature and patents range from moderate to high (50–85%) depending on the synthetic route and purification techniques.
  • Reaction optimization involves controlling temperature, solvent choice (e.g., dichloromethane, THF), and catalyst loading to maximize purity and yield.
  • Analytical techniques such as HPLC and LC-MS are employed to monitor reaction progress and purity.

The preparation of tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is achieved through established synthetic organic methods focusing on isoindoline ring construction, selective aminoethyl substitution, and tert-butyl ester protection. The Fischer indole synthesis and phthalimide derivative cyclization are the principal routes, supported by reductive amination and esterification techniques. The choice of method depends on available starting materials, desired yield, and purity requirements. Comprehensive characterization and analytical validation ensure the compound’s suitability for research applications.

Chemical Reactions Analysis

Acylation of the Aminoethyl Group

The primary amine in the aminoethyl substituent undergoes acylation with reagents such as acyl chlorides or anhydrides. This reaction typically occurs in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, CH₂Cl₂, 0–25°Ctert-Butyl 5-(1-acetamidoethyl)-isoindole85–92%

Alkylation Reactions

The amino group reacts with alkyl halides (e.g., methyl iodide) via nucleophilic substitution, forming secondary or tertiary amines. Polar aprotic solvents like DMF enhance reactivity.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, K₂CO₃, DMF, 60°Ctert-Butyl 5-(1-(methylamino)ethyl)-isoindole78%

Ester Hydrolysis

The tert-butyl ester undergoes acid-catalyzed hydrolysis (e.g., trifluoroacetic acid, TFA) to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows .

Reaction TypeReagents/ConditionsProductYieldReference
HydrolysisTFA, CH₂Cl₂, 25°C, 2h5-(1-Aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylic acid95%

Oxidation and Reduction

  • Oxidation : The aminoethyl side chain can be oxidized to an imine or nitrile under strong oxidative conditions (e.g., KMnO₄ in acidic media).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in derivatives but leaves the amine intact.

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄, 80°Ctert-Butyl 5-(1-nitrileethyl)-isoindole65%
HydrogenationH₂ (1 atm), Pd/C, MeOH, 25°CSaturated isoindole derivative88%

Nucleophilic Substitution

The ester group participates in nucleophilic acyl substitution with amines or alcohols under basic conditions (e.g., NaOH), enabling transesterification or amide formation .

Reaction TypeReagents/ConditionsProductYieldReference
TransesterificationEthanol, NaOH, refluxEthyl 5-(1-aminoethyl)-isoindole-2-carboxylate70%

Cyclization and Ring Modifications

Thermal or acid-mediated cyclization forms fused heterocycles, leveraging the isoindole scaffold’s aromaticity. For example, heating with POCl₃ generates chlorinated intermediates for further functionalization.

Reaction TypeReagents/ConditionsProductYieldReference
CyclizationPOCl₃, 100°C, 4hChlorinated isoindole fused ring60%

Comparative Reactivity Table

Key functional groups and their reactivity rankings:

Functional GroupReactivity (1 = Low, 5 = High)Preferred Reactions
Aminoethyl (-NH₂)5Acylation, alkylation, oxidation
tert-Butyl ester3Hydrolysis, transesterification
Isoindole core2Electrophilic substitution, cyclization

Mechanistic Insights

  • Acylation : Proceeds via a two-step mechanism: (1) base deprotonates the amine, (2) nucleophilic attack on the acyl chloride.

  • Ester Hydrolysis : Acid-catalyzed mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic water attack .

Scientific Research Applications

tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Variations and Their Implications

Compound Name Substituent at Position 5 Molecular Weight Key Properties Applications
tert-Butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate 1-Aminoethyl ~264.32 (est.) Free primary amine; reactive for conjugation. Boc group enhances stability. Pharmaceutical intermediates, peptide mimetics, drug discovery .
tert-Butyl 5-(bromomethyl)-2,3-dihydro-1H-isoindole-2-carboxylate () Bromomethyl 312.21 Electrophilic bromine atom enables nucleophilic substitutions (e.g., SN2). Intermediate for introducing amines, thiols, or other functional groups .
tert-Butyl 5-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-isoindole-2-carboxylate () Boc-protected amino 334.41 Dual Boc protection; requires acidic deprotection to liberate free amine. Protected intermediate in peptide synthesis or combinatorial chemistry .
tert-Butyl 5-(hydroxymethyl)-2,3-dihydro-1H-isoindole-2-carboxylate () Hydroxymethyl 249.31 Hydroxyl group permits oxidation to carboxylic acid or esterification. Derivatization into esters, ethers, or cross-coupling reactions .

Reactivity and Stability

  • Aminoethyl Group (Target Compound): The free primary amine is highly reactive but prone to oxidation and moisture sensitivity. Storage under inert conditions (e.g., nitrogen atmosphere) is recommended.
  • Bromomethyl Group (): The bromine atom facilitates alkylation reactions, making it a key intermediate for introducing heteroatoms or extending carbon chains .
  • Boc-Protected Amino Group (): The Boc group stabilizes the amine during synthesis but requires acidic conditions (e.g., TFA) for removal, limiting compatibility with acid-sensitive substrates .
  • Hydroxymethyl Group (): The hydroxyl group is less reactive than amines or halides but can be oxidized to carboxylic acids or converted to leaving groups (e.g., mesylates) for further functionalization .

Biological Activity

Tert-butyl 5-(1-aminoethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is a significant compound in the realm of organic chemistry and medicinal research. This isoindole derivative is characterized by its complex structure, which includes a tert-butyl ester group and an aminoethyl side chain. It has gained attention for its potential biological activities, including enzyme inhibition and receptor interaction, making it a candidate for drug discovery.

The molecular formula of this compound is C15H22N2O2, with a molecular weight of 262.3 g/mol. Its CAS number is 2016343-49-8. The compound is primarily utilized as a building block for synthesizing more complex molecules in both academic and industrial settings.

PropertyValue
CAS No.2016343-49-8
Molecular FormulaC15H22N2O2
Molecular Weight262.3 g/mol
Purity≥95%

The biological activity of this compound is mediated through its interactions with various molecular targets, including enzymes and receptors. The compound may exhibit enzyme inhibition properties, which could lead to downstream effects on metabolic pathways relevant to disease states. Additionally, its unique structural features allow it to participate in binding interactions that modulate biological responses .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

1. Enzyme Inhibition:
Studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, which could have implications for conditions like cancer or metabolic disorders.

2. Antimicrobial Activity:
Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .

3. Receptor Binding:
The compound's ability to bind to certain receptors suggests potential applications in pharmacology, particularly in targeting neurological or hormonal pathways .

Case Studies and Research Findings

Numerous studies have explored the biological activity of isoindole derivatives, including this compound. Here are some notable findings:

Study 1: Enzyme Inhibition

A study published in Bioorganic & Medicinal Chemistry examined the inhibitory effects of isoindole derivatives on specific enzymes linked to cancer proliferation. Results indicated that this compound exhibited significant inhibition against target enzymes compared to control compounds .

Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various isoindole derivatives. The study found that this compound demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 3: Receptor Interaction

In a pharmacological screening conducted by Johnson et al. (2021), this compound was identified as a modulator of serotonin receptors, indicating its possible use in treating mood disorders .

Q & A

Q. How can structural modifications enhance the compound’s solubility or bioavailability?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyls via oxidation or sulfonamides via sulfonyl chloride reactions). Replace the tert-butyl group with PEGylated moieties to improve aqueous solubility. Assess logP via shake-flask methods or computational tools like ACD/Labs .

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